Enantiomer-Specific IKKβ Inhibition Potency: Bay 65-1942 R Form vs. Active S-Enantiomer
Bay 65-1942 R form is the less active R-enantiomer of Bay 65-1942. The R form exhibits reduced IKKβ inhibitory activity compared to the active S-enantiomer (contained in the free base and hydrochloride forms, CAS 600734-02-9 and 600734-06-3), with a Ki of 2 nM reported for the active compound . This stereochemical distinction is critical for experiments requiring enantiomeric controls or for studies where the active S-enantiomer must be used as a comparator [1].
| Evidence Dimension | IKKβ kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Reduced activity (specific Ki value for R form not reported; referenced as the less active enantiomer of the 2 nM active compound) |
| Comparator Or Baseline | Active S-enantiomer (Bay 65-1942 free base/hydrochloride): Ki = 2 nM |
| Quantified Difference | R form is the less active enantiomer (magnitude of difference not quantified in primary literature) |
| Conditions | In vitro kinase assay (ATP-competitive binding) |
Why This Matters
Procurement of the correct enantiomer is essential for maintaining experimental fidelity in structure-activity relationship (SAR) studies and for avoiding false-negative results when using the R form as a stereochemical control.
- [1] TargetMol. Bay 65-1942 (R form) Product Page. Catalog No. T10472. View Source
